
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Descripción general
Descripción
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate (MAMP) is a novel molecule that has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of certain drugs. MAMP has also been used in laboratory experiments to determine the advantages and limitations of certain compounds.
Aplicaciones Científicas De Investigación
Neuroprotection and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives, including “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate”, have been studied for their neuroprotective and anti-neuroinflammatory activity . These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also exhibit anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Activity
Pyrimidine derivatives have been proven to have antiviral activity . While specific studies on “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” are not available, it is reasonable to assume that this compound might also exhibit similar properties.
Anticancer Activity
Pyrimidine and its derivatives have been used in anticancer studies . The specific anticancer activity of “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” is not explicitly mentioned in the available literature, but it could be a potential area of research.
Antioxidant Activity
Pyrimidine derivatives have been shown to possess antioxidant activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” might also have potential as an antioxidant.
Antimicrobial Activity
Pyrimidine and its derivatives have been studied for their antimicrobial activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” could also be explored for its potential antimicrobial properties.
Anti-fibrotic Activity
While not directly related to “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate”, some pyrimidine derivatives have been investigated for their anti-fibrotic activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” might also have potential in this area.
Mecanismo De Acción
Target of Action
Related compounds have been shown to have neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
Propiedades
IUPAC Name |
methyl 4-amino-2-morpholin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-16-9(15)7-6-12-10(13-8(7)11)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXCWSECWYWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



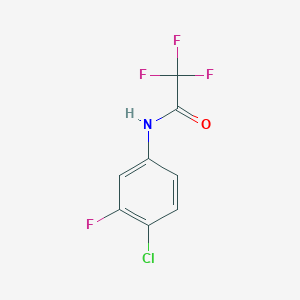

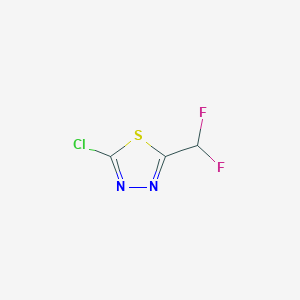
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
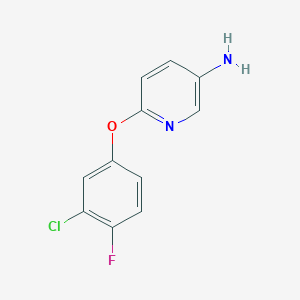
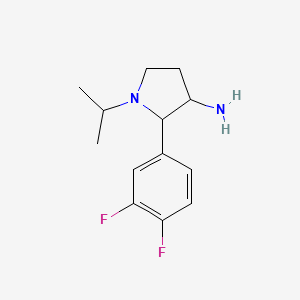
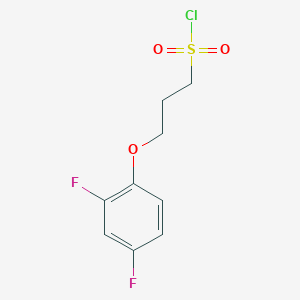
![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)
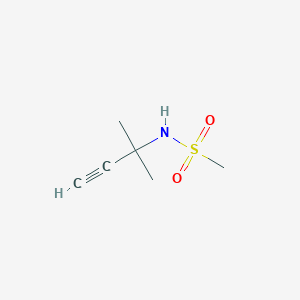
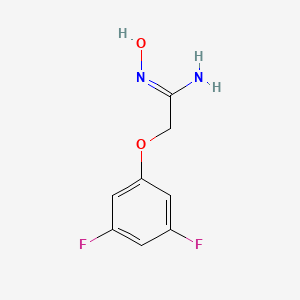
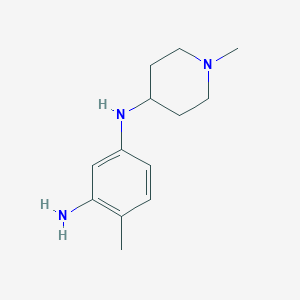
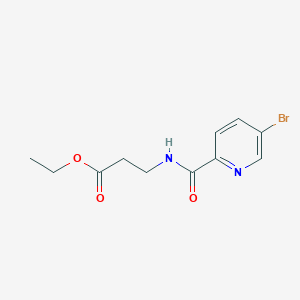
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)